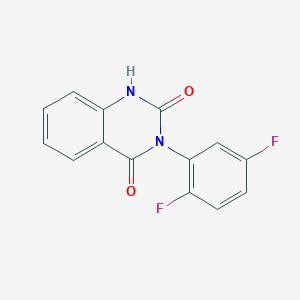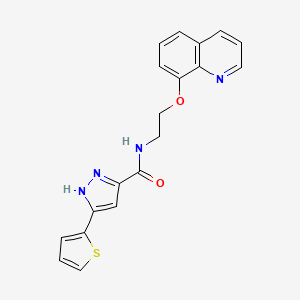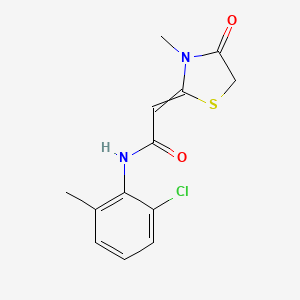![molecular formula C9H14N5O5P B14099464 ({[(2s)-1-(6-Amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B14099464.png)
({[(2s)-1-(6-Amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine is an acyclic nucleoside phosphonate analogue of adenosine monophosphate. It is known for its antiviral properties and has been studied extensively for its potential therapeutic applications against various viral infections, including hepatitis B and adenovirus .
Métodos De Preparación
The synthesis of 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine involves several steps. One common method starts with 9-(2,3-dihydroxypropyl)adenine, which is treated with chloromethanephosphonyl dichloride to form the 3-O-chloromethanephosphonate derivative. This intermediate is then separated from its 2’-isomer by ion-exchange chromatography. The 3’-isomer is selectively prepared and transformed into 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine by treatment with aqueous alkali . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and higher yields.
Análisis De Reacciones Químicas
9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine undergoes various chemical reactions, including substitution and phosphorylation. The compound can be phosphorylated to form its diphosphoryl derivative, which is a potent inhibitor of viral DNA replication . Common reagents used in these reactions include chloromethanephosphonyl dichloride and aqueous alkali . Major products formed from these reactions include the diphosphoryl derivative, which is crucial for its antiviral activity .
Aplicaciones Científicas De Investigación
9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study nucleoside analogues and their interactions with enzymes and metal ions . In biology and medicine, it has been extensively studied for its antiviral properties, particularly against hepatitis B and adenovirus . The compound has also shown activity against other pathogens, such as Plasmodium parasites . In industry, it is used in the development of antiviral drugs and as a reference compound in analytical methods .
Mecanismo De Acción
The antiviral activity of 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine is primarily due to its ability to inhibit viral DNA replication. The diphosphoryl derivative of the compound competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA by viral DNA polymerase . This competitive inhibition results in the termination of DNA chain elongation, thereby preventing viral replication. The compound’s molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis .
Comparación Con Compuestos Similares
Similar compounds include 9-(2-Phosphonylmethoxyethyl)adenine, 9-(2-Phosphonylmethoxypropyl)adenine, and 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine . These compounds share similar structures but differ in their side chains and specific antiviral activities. For example, 9-(2-Phosphonylmethoxyethyl)adenine is known for its activity against retroviruses, while 9-(3-Fluoro-2-phosphonylmethoxypropyl)adenine has enhanced activity against certain DNA viruses . The uniqueness of 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine lies in its broad-spectrum antiviral activity and its ability to inhibit a wide range of viral DNA polymerases .
Propiedades
IUPAC Name |
[1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O5P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6(2-15)19-5-20(16,17)18/h3-4,6,15H,1-2,5H2,(H2,10,11,12)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXSOOHWNMLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)OCP(=O)(O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099400.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099408.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14099415.png)
![N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14099416.png)
![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14099423.png)
![N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14099428.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14099436.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14099441.png)

![Methyl 4-(2-benzyl-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14099453.png)
![6-Methoxy-1-(3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099458.png)

![2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one](/img/structure/B14099478.png)
